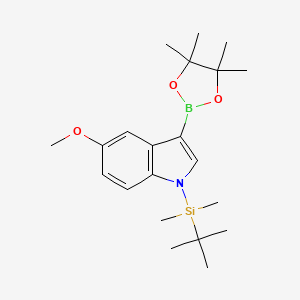

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their significant biological activities and applications in various fields such as medicine, agriculture, and materials science.

Méthodes De Préparation

The synthesis of 1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including substitution reactions. The compound can be synthesized through the following general route:

Starting Material: The synthesis begins with an appropriate indole derivative.

Substitution Reaction: The tert-butyldimethylsilyl group is introduced to the indole ring through a substitution reaction using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine.

Methoxylation: The methoxy group is introduced at the 5-position of the indole ring using a suitable methoxylating agent.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the silyl and boron sites, using reagents like halogens or nucleophiles.

Coupling Reactions: The boron group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. The silyl and boron groups play crucial roles in enhancing the compound’s stability and reactivity, allowing it to effectively engage with its targets.

Comparaison Avec Des Composés Similaires

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds, such as:

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with a pyrrolo[2,3-b]pyridine core instead of an indole core.

tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole core and is used in similar applications.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate: This compound has a phenethylcarbamate structure and is used in research for its unique properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Activité Biologique

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₈H₃₁B₄N₃O₇Si

- CAS Number : 2304635-28-5

The tert-butyldimethylsilyl (TBDMS) group serves as a protective group in organic synthesis, enhancing the stability of the indole structure during various reactions .

Antimicrobial Activity

Indole derivatives have been widely studied for their antimicrobial properties. The compound's structural features suggest potential activity against various pathogens. Preliminary studies indicate that indole-based compounds can exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Diameter of Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| 5c | Staphylococcus aureus | 21 | 7.8 |

| 5h | Candida albicans | 25 | 31.25 |

| 5b | Escherichia coli | 19 | 18 |

| 5f | Pseudomonas aeruginosa | 18 | 62.5 |

The above table summarizes findings from studies involving related indole derivatives, indicating that compounds with similar structures to our target compound may possess significant antimicrobial properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For example, studies on related indole derivatives have shown promising results in inhibiting anaplastic lymphoma kinase (ALK), a target in cancer therapy. The binding affinities ranged from IC₅₀ values of 0.62 to 5.5 nM for structurally similar compounds .

Case Studies

Recent research has highlighted the importance of indole derivatives in pharmaceutical applications:

- Anticancer Activity : A study demonstrated that certain indole derivatives exhibited potent anticancer activity by inhibiting specific kinases involved in tumor growth. The structural modifications similar to those in our compound enhance bioactivity and selectivity against cancer cells.

- Antifungal Properties : Another investigation focused on the antifungal activity of indole derivatives against Candida species, revealing that modifications such as the TBDMS group can influence efficacy and potency.

Propriétés

Numéro CAS |

2304635-28-5 |

|---|---|

Formule moléculaire |

C21H34BNO3Si |

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

tert-butyl-[5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |

InChI |

InChI=1S/C21H34BNO3Si/c1-19(2,3)27(9,10)23-14-17(16-13-15(24-8)11-12-18(16)23)22-25-20(4,5)21(6,7)26-22/h11-14H,1-10H3 |

Clé InChI |

GNSWKYGRKLWNSI-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.